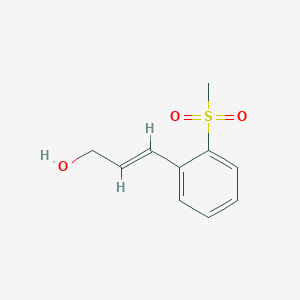
3-(2-Methanesulfonylphenyl)prop-2-en-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methanesulfonylphenyl)prop-2-en-1-ol is an organic compound with a unique structure that includes a methanesulfonyl group attached to a phenyl ring, which is further connected to a prop-2-en-1-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methanesulfonylphenyl)prop-2-en-1-ol typically involves the reaction of 2-methanesulfonylphenyl derivatives with appropriate reagents to introduce the prop-2-en-1-ol group. One common method involves the use of allyl alcohol derivatives in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methanesulfonylphenyl)prop-2-en-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated alcohols.
Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as aldehydes, ketones, and substituted phenylprop-2-en-1-ol derivatives .
Wissenschaftliche Forschungsanwendungen
3-(2-Methanesulfonylphenyl)prop-2-en-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-(2-Methanesulfonylphenyl)prop-2-en-1-ol involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can act as an electrophile, facilitating reactions with nucleophilic sites in biological molecules. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Allyl Alcohol (Prop-2-en-1-ol): A simpler compound with similar structural features but lacking the methanesulfonyl group.
Cinnamyl Alcohol (3-Phenylprop-2-en-1-ol): Contains a phenyl group but differs in the substitution pattern and functional groups.
Uniqueness
3-(2-Methanesulfonylphenyl)prop-2-en-1-ol is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activities compared to its simpler analogs .
Eigenschaften
Molekularformel |
C10H12O3S |
|---|---|
Molekulargewicht |
212.27 g/mol |
IUPAC-Name |
(E)-3-(2-methylsulfonylphenyl)prop-2-en-1-ol |
InChI |
InChI=1S/C10H12O3S/c1-14(12,13)10-7-3-2-5-9(10)6-4-8-11/h2-7,11H,8H2,1H3/b6-4+ |
InChI-Schlüssel |
GGHFJYQHOVXFAY-GQCTYLIASA-N |
Isomerische SMILES |
CS(=O)(=O)C1=CC=CC=C1/C=C/CO |
Kanonische SMILES |
CS(=O)(=O)C1=CC=CC=C1C=CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


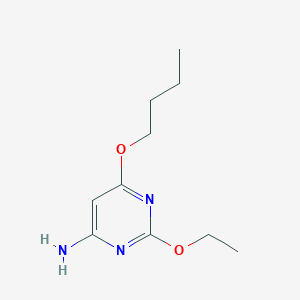
![[1,2,4]Triazino[4,5-d][1,2,4]triazepine](/img/structure/B13113398.png)
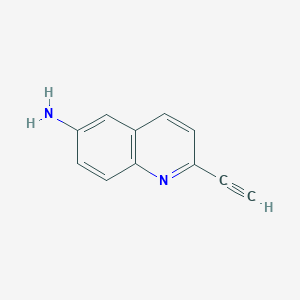
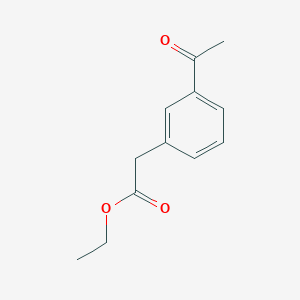
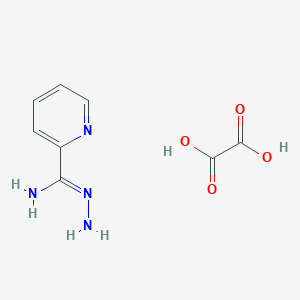
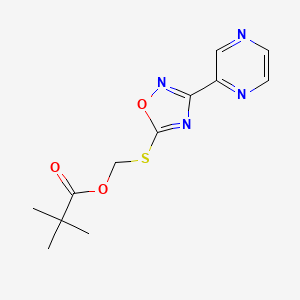
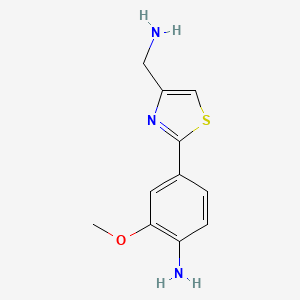
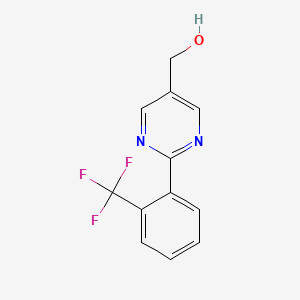

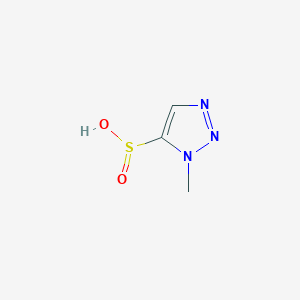

![(S)-4-([1,1'-Biphenyl]-4-yl)-3-aminobutanoicacid](/img/structure/B13113452.png)
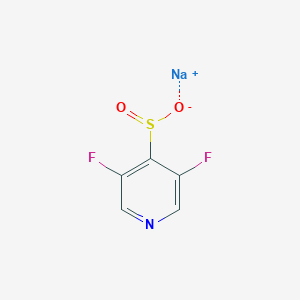
![2-Methyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13113472.png)
